1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophenyl-furan moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of the intermediate 5-(thiophen-2-yl)furan-2-carbaldehyde. This can be achieved through a Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding aldehyde.
Condensation Reaction: The intermediate aldehyde is then subjected to a condensation reaction with 2,6-difluoroaniline in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base.
Reduction and Urea Formation: The Schiff base is reduced using sodium borohydride (NaBH4) to yield the corresponding amine. This amine is then reacted with isocyanate to form the final urea derivative.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yield.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl-furan moiety can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Oxidized derivatives of the thiophenyl-furan moiety.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution Products: Substituted derivatives of the difluorophenyl group.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea exerts its effects involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(furan-2-ylmethyl)urea
- 1-(2,6-Difluorophenyl)-3-(thiophen-2-ylmethyl)urea
- 1-(2,6-Difluorophenyl)-3-(5-methylfuran-2-yl)urea
Comparison:
- Structural Differences: The presence of the thiophen-2-yl and furan-2-yl groups in 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea provides unique electronic and steric properties compared to its analogs.
- Reactivity: The compound’s reactivity can differ based on the substituents on the phenyl and heterocyclic rings, affecting its behavior in chemical reactions.
- Applications: While similar compounds may share some applications, the specific structural features of this compound can make it more suitable for certain research or industrial purposes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-11-3-1-4-12(18)15(11)20-16(21)19-9-10-6-7-13(22-10)14-5-2-8-23-14/h1-8H,9H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBDPGAYXPAWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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